molecular formula C23H28N2O5S B11299901 N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide

Cat. No.: B11299901
M. Wt: 444.5 g/mol
InChI Key: CZUNIOLRXCTOJC-UHFFFAOYSA-N
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Description

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a methoxyphenyl group, and a pyrrole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide typically involves multiple steps, including the formation of the furan and pyrrole rings, followed by the introduction of the methoxyphenyl sulfonyl group and the pentanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The methoxyphenyl sulfonyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the methoxyphenyl sulfonyl group may produce the corresponding sulfonamide.

Scientific Research Applications

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)pyridin-4-amine
  • N-(furan-2-ylmethyl)-2-{[(4-methoxyphenyl)methyl]amino}propanamide
  • 4-((furan-2-ylmethyl)amino)benzoic acid

Uniqueness

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]pentanamide

InChI

InChI=1S/C23H28N2O5S/c1-5-6-9-21(26)24-23-22(31(27,28)20-12-10-18(29-4)11-13-20)16(2)17(3)25(23)15-19-8-7-14-30-19/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,24,26)

InChI Key

CZUNIOLRXCTOJC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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